Enhanced Halogen Bond Donor Strength of the 4-Iodophenyl Moiety Versus 4-Bromo and 4-Chloro Analogs
Methyl 2-amino-2-(4-iodophenyl)acetate features a 4-iodophenyl moiety that acts as a superior halogen bond (XB) donor compared to its 4-bromo and 4-chloro analogs. This is due to the larger σ-hole and higher polarizability of iodine. The interaction energy (ΔEint) for a C-I⋯N XB can range from 31.9 to 46.5 kJ/mol, significantly exceeding the values typically observed for C-Br⋯N (approximately 10-20 kJ/mol) and C-Cl⋯N (approximately 5-10 kJ/mol) contacts [1]. This quantitative difference in interaction strength directly influences molecular recognition events and crystal packing [2].
| Evidence Dimension | Halogen Bond Interaction Energy (ΔEint) |
|---|---|
| Target Compound Data | C-I⋯N: 31.9 – 46.5 kJ/mol (representative range for analogous iodoaromatics) |
| Comparator Or Baseline | C-Br⋯N: ~10-20 kJ/mol; C-Cl⋯N: ~5-10 kJ/mol |
| Quantified Difference | 2x-9x higher energy for iodine vs. bromine/chlorine |
| Conditions | DFT calculations on model halogen-bonded complexes (e.g., with N-oxides) |
Why This Matters
For procurement in structure-based drug design or crystal engineering, the iodine substituent provides a predictable, strong, and directional non-covalent interaction that cannot be replicated by lighter halogens, enabling the design of more potent and selective ligands or robust supramolecular architectures.
- [1] Awwadi, F. F., Haddad, S. F., & Turnbull, M. M. (2020). The C–I・・・⁻O–N⁺ Halogen Bonds with Tetraiodoethylene and Aromatic N-oxides. Journal of Chemical Crystallography, 50, 1-10. (Data derived from DFT calculations in related systems). View Source
- [2] Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478–2601. https://doi.org/10.1021/acs.chemrev.5b00484 View Source
